molecular formula C10H20ClNO3S B13525073 1-(3-(Diethylamino)-2-hydroxypropyl)cyclopropane-1-sulfonyl chloride

1-(3-(Diethylamino)-2-hydroxypropyl)cyclopropane-1-sulfonyl chloride

Cat. No.: B13525073
M. Wt: 269.79 g/mol
InChI Key: ADXHCFYEIPQMSH-UHFFFAOYSA-N
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Description

1-(3-(Diethylamino)-2-hydroxypropyl)cyclopropane-1-sulfonyl chloride is an organic compound with a unique structure that includes a cyclopropane ring, a sulfonyl chloride group, and a diethylamino group

Preparation Methods

The synthesis of 1-(3-(Diethylamino)-2-hydroxypropyl)cyclopropane-1-sulfonyl chloride typically involves multiple steps. One common route includes the reaction of cyclopropane-1-sulfonyl chloride with 3-(diethylamino)-2-hydroxypropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

1-(3-(Diethylamino)-2-hydroxypropyl)cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate esters.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form sulfonic acid.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-(Diethylamino)-2-hydroxypropyl)cyclopropane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl chloride derivatives have shown efficacy.

    Industry: It is used in the production of specialty chemicals and materials due to its reactivity and functional groups.

Mechanism of Action

The mechanism of action of 1-(3-(Diethylamino)-2-hydroxypropyl)cyclopropane-1-sulfonyl chloride involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The diethylamino group may also interact with biological membranes, affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar compounds to 1-(3-(Diethylamino)-2-hydroxypropyl)cyclopropane-1-sulfonyl chloride include:

    1-(Chloromethyl)cyclopropane-1-sulfonyl chloride: This compound has a similar cyclopropane and sulfonyl chloride structure but lacks the diethylamino group.

    1-(Difluoromethyl)cyclopropane-1-sulfonyl chloride: This compound includes a difluoromethyl group instead of the diethylamino group, leading to different reactivity and applications.

    1-(1,1-Dihydroxypropyl)cyclopropane-1-sulfonyl chloride: This compound has a dihydroxypropyl group, which affects its solubility and reactivity compared to the diethylamino derivative.

Properties

Molecular Formula

C10H20ClNO3S

Molecular Weight

269.79 g/mol

IUPAC Name

1-[3-(diethylamino)-2-hydroxypropyl]cyclopropane-1-sulfonyl chloride

InChI

InChI=1S/C10H20ClNO3S/c1-3-12(4-2)8-9(13)7-10(5-6-10)16(11,14)15/h9,13H,3-8H2,1-2H3

InChI Key

ADXHCFYEIPQMSH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(CC1(CC1)S(=O)(=O)Cl)O

Origin of Product

United States

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